
(2R)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. It features a nitro group, a chloro substituent, and an amino alcohol moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol typically involves the reduction of 1-(5-chloro-2-nitrophenyl)ethanone. One common method includes the use of platinum oxide (PtO₂) and charcoal in ethanol under hydrogen atmosphere . The reaction is carried out at room temperature for several hours, followed by filtration and concentration under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to various derivatives.
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Catalytic Hydrogenation: Platinum oxide (PtO₂), hydrogen gas.
Reducing Agents: Iron, hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of ketones or aldehydes from the amino alcohol moiety.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-nitroaniline: Shares the nitro and chloro substituents but lacks the amino alcohol moiety.
1-(2-nitrophenyl)ethan-1-one: Contains a nitro group and a ketone but lacks the chloro and amino groups.
Uniqueness
®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its chiral nature also adds to its significance in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C8H9ClN2O3 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-1-2-8(11(13)14)6(3-5)7(10)4-12/h1-3,7,12H,4,10H2/t7-/m0/s1 |
Clave InChI |
ZUBSSHDNHDPASN-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)[C@H](CO)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(CO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



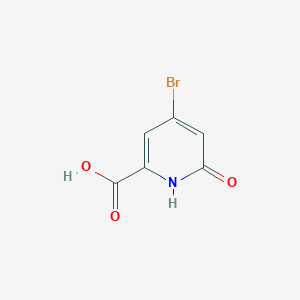
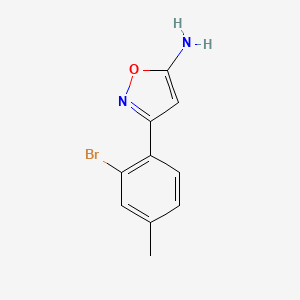

![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
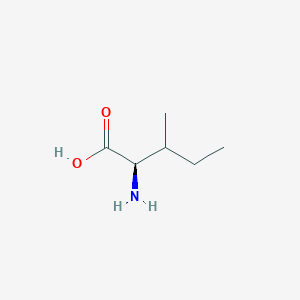
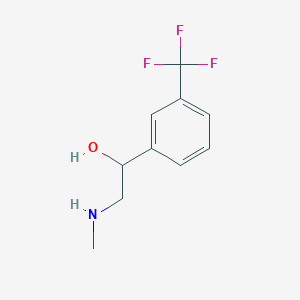
![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
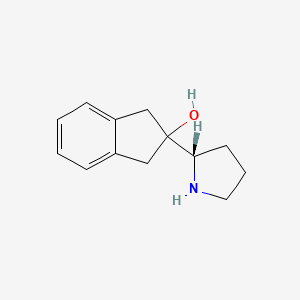
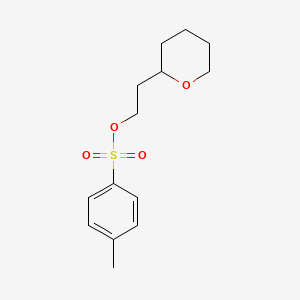
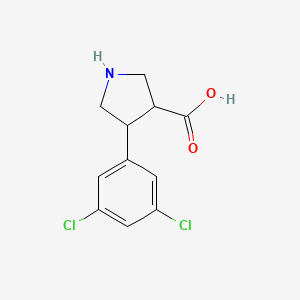

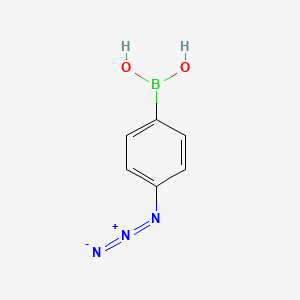
![tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)
